2,3-Dihydroxyquinoxaline

Thermal Analysis Material Science High-Temperature Synthesis

Researchers requiring validated trace metal analysis or thermally stable building blocks face a critical supply risk: substituting with mono-hydroxy or N-alkylated quinoxaline analogs introduces >200°C thermal stability gaps and eliminates the diagnostic fluorescence (λex/λem 328/414 nm) essential for Pb(II) and oxalate detection methods. • Thermal stability >300°C - >52°C margin over 2-hydroxy-3-methylquinoxaline for high-temperature polymer synthesis. • Defined redox potentials (-1.93/-0.12 V in DMSO) enable reproducible metal complex and electrochemical sensor construction. • 97% synthesis yield ensures cost-effective, scalable supply for medicinal chemistry and process R&D.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 15804-19-0
Cat. No. B1670375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxyquinoxaline
CAS15804-19-0
Synonyms2,3-dihydroxyquinoxaline
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=O)N2
InChIInChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
InChIKeyABJFBJGGLJVMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>24.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxyquinoxaline: Identity & Core Properties


2,3-Dihydroxyquinoxaline (DHQ), also known as 1,4-dihydro-2,3-quinoxalinedione [1], is a bicyclic heteroaromatic compound of the quinoxaline class, bearing two hydroxyl groups at the 2- and 3-positions . This core structure exists in a keto-enol tautomeric equilibrium, with the dione (keto) form being the most stable isomer in all phases [2]. It is a solid at ambient temperature (20°C) [3] with a melting point exceeding 300°C , indicative of strong intermolecular hydrogen bonding. These fundamental properties—the 2,3-dione motif, high thermal stability, and capacity for both metal chelation and electrophilic substitution —distinguish it from mono-substituted or N-alkylated quinoxaline analogs and define its utility as a synthetic building block, analytical reagent, and ligand precursor.

Workflow Synthetic building block, ligand precursor, analytical reagent
Core motif 2,3-dione tautomeric equilibrium enables metal chelation and electrophilic substitution
Identity Distinct from mono‑hydroxy or N‑alkylated quinoxaline analogs

2,3-Dihydroxyquinoxaline: Why Analogs Cannot Substitute


Substitution with a generic "quinoxaline derivative" or a closely related analog like 2-hydroxyquinoxaline or N-methyl-quinoxalinedione is scientifically unsound due to quantifiable differences in core physicochemical properties that directly impact experimental and industrial outcomes. These differences are not subtle; they manifest as >200°C shifts in thermal stability , radical changes in thermodynamic formation energy [1], and completely altered electrochemical and photophysical behavior. A procurement decision based solely on the quinoxaline scaffold ignores these measurable divergences, risking synthesis failure, invalid analytical results, or compromised material performance. The following evidence quantifies precisely where 2,3-dihydroxyquinoxaline diverges from its nearest comparators, providing the technical justification for its specific selection.

Attribute
2,3‑Dihydroxyquinoxaline
Mono‑hydroxy / N‑alkyl analogs
Thermal stability
Decomposition >300 °C (reported)
Melt at 246–275 °C; may degrade earlier
Formation energetics
Strongly exothermic stabilization
Endothermic or weak exothermic; different robustness
Redox & photophysics
Unique redox couple + native fluorescence
Lack these 2,3‑dione‑dependent properties

2,3-Dihydroxyquinoxaline: Differentiation Evidence


Thermal Stability Advantage

The presence of two hydroxyl groups and the resulting extensive intermolecular hydrogen-bonding network in 2,3-dihydroxyquinoxaline confers significantly higher thermal stability compared to mono-hydroxy or N-alkyl substituted analogs . This is directly reflected in the melting point: 2,3-dihydroxyquinoxaline decomposes above 300°C without melting, whereas 2-hydroxyquinoxaline melts at 271-275°C and 2-hydroxy-3-methylquinoxaline melts at 246-248°C .

Thermal stability
Head-to-head
Decomp. >300 °C vs. analogs 246–275 °C
Reported higher decomposition threshold
Context-dependent; validate under target process conditions
Thermal Analysis Material Science High-Temperature Synthesis

Thermodynamic Stability

Calorimetric and computational studies reveal that 2,3-dihydroxyquinoxaline is thermodynamically far more stable than its mono-hydroxy and methylated analogs [1]. The standard molar enthalpy of formation in the gaseous phase is -(179.2 ± 5.3) kJ·mol⁻¹, compared to +45.9 ± 4.3 kJ·mol⁻¹ for 2-hydroxyquinoxaline and -(8.8 ± 4.9) kJ·mol⁻¹ for 2-hydroxy-3-methylquinoxaline [1]. This represents an exothermic stabilization of over 225 kJ·mol⁻¹ relative to the mono-hydroxy analog.

Enthalpy of formation
Head-to-head
–179.2 ± 5.3 vs. +45.9 kJ mol⁻¹
Reported exothermic stabilization
Supports consistent computational modeling; reference [1]
Computational Chemistry Thermochemistry Energetic Materials

Electrochemical Redox Profile

2,3-Dihydroxyquinoxaline exhibits a well-defined, solvent-dependent electrochemical behavior that is absent in non-dihydroxy analogs [1]. Cyclic voltammetry in non-aqueous media reveals a reduction potential for the hydroxylic proton of -1.93 V vs. S.C.E. in DMSO and -1.68 V vs. S.C.E. in DMF, and an oxidation to the semiquinone at -0.12 V vs. S.C.E. in DMSO/DMF and -0.02 V vs. S.C.E. in acetonitrile [1]. This redox activity is essential for its ability to form stable metal complexes, a property not shared by compounds lacking the 2,3-dione moiety.

Redox potentials
Class-level
Red. –1.93 V (DMSO), Ox. –0.12 V
Unique redox couple enables metal complexation
Method context: non-aqueous voltammetry
Electrochemistry Coordination Chemistry Sensor Development

Fluorescent Detection Properties

2,3-Dihydroxyquinoxaline is an established fluorescent reagent with a well-characterized spectral signature . It exhibits intense fluorescence with excitation/emission maxima at λex/λem = 328/414 nm . This property is directly exploited in analytical methods, for example, in the determination of trace Pb(II) in vinegar and in the quantitation of oxalate after derivatization with 1,2-diaminobenzene [1].

Fluorescence
Class-level
λex/λem 328/414 nm
Validated fluorescent reagent
Analytical context; verify assay compatibility
Fluorescence Spectroscopy Analytical Chemistry Derivatization Reagent

High-Yield Synthetic Accessibility

2,3-Dihydroxyquinoxaline can be synthesized via multiple robust, high-yielding routes, ensuring consistent supply and cost-effectiveness for industrial applications . A modern oxidative method using ammonium peroxodisulfate in acetonitrile/water achieves a yield of 97% [1]. Patented processes using hydrogen peroxide oxidation with selenium catalysts also claim high yields and short reaction times compared to classical o-phenylenediamine/oxalic acid condensations [2].

Synthetic yield
Reported
97% (oxidative method)
Reported high-yielding synthesis
Scale-up may require method transfer review
Organic Synthesis Process Chemistry Building Block

Validated Spectral Identity

The identity and purity of 2,3-dihydroxyquinoxaline are unequivocally established by reference data in authoritative spectral databases, including the AIST Spectral Database for Organic Compounds (SDBS) [1]. The database provides validated ¹H NMR, ¹³C NMR, IR, and MS spectra [1]. This level of spectral characterization is a prerequisite for quality control, regulatory compliance, and unambiguous identification in research publications, and it is not guaranteed for all niche analogs.

Spectral reference
Reported
NMR, IR, MS in SDBS
Supports QC and structure confirmation
Third-party validated reference data
Quality Control Analytical Chemistry Structure Confirmation

2,3-Dihydroxyquinoxaline: Application Scenarios


High-Temperature Synthesis & Polymer Additives

Given its thermal stability (>300°C decomposition) which is quantitatively superior to mono-hydroxy analogs (271-275°C) , 2,3-dihydroxyquinoxaline is the rational choice for applications requiring high-temperature processing. This includes its use as a building block for heat-resistant polymers, as a polymerization additive to improve polymer properties [1], or in the synthesis of advanced materials where thermal degradation of the precursor would compromise product integrity. The >52°C advantage over 2-hydroxy-3-methylquinoxaline provides a critical safety margin in process development.

Electrochemical Sensors & MOF Fabrication

The unique redox chemistry of 2,3-dihydroxyquinoxaline, characterized by specific reduction (-1.93 V in DMSO) and oxidation (-0.12 V in DMSO) potentials [2], enables its use as a redox-active ligand in the construction of metal complexes, coordination polymers, and electrochemical sensors. This property is a direct consequence of its 2,3-dione structure and is not replicated by mono-hydroxy or N-alkylated quinoxaline derivatives. Researchers developing sensors for metal ions or designing redox-active MOFs should procure 2,3-dihydroxyquinoxaline specifically to leverage this well-defined electrochemical behavior.

Fluorescence Assays & Derivatization

For analytical chemistry workflows, 2,3-dihydroxyquinoxaline is the definitive reagent due to its intense and well-documented fluorescence at λex/λem = 328/414 nm . This property is directly exploited in validated methods for the determination of trace metals (e.g., Pb(II) in vinegar) and organic acids (e.g., oxalate via derivatization) [3]. Substitution with a non-fluorescent analog would necessitate complete revalidation of the analytical method. Procurement should specify 2,3-dihydroxyquinoxaline to ensure method reproducibility and detection sensitivity.

Pharmaceutical & Agrochemical Intermediate

2,3-Dihydroxyquinoxaline serves as a key intermediate in the synthesis of a broad array of bioactive molecules, including antitumor, antifungal, and CNS-active agents . Its reliable and high-yielding synthesis (up to 97% yield) [4] ensures a cost-effective and scalable supply chain for medicinal chemistry and process R&D. Furthermore, its core structure is amenable to further functionalization, such as electrophilic substitution to yield 6-nitro derivatives or conversion to 2,3-dichloroquinoxalines [5], which are versatile building blocks for library synthesis.

Application
Selection Property
Validation Focus
High‑temperature synthesis and polymers
Thermal stability context
Decomposition temperature review
Electrochemical sensors and MOFs
Redox activity
Voltammetric behavior assessment
Fluorescence‑based analysis
Native fluorescence
Excitation/emission spectral validation
Medicinal and agrochemical synthesis
Synthetic accessibility
Yield and functionalization route review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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